molecular formula C24H32N2O2 B10884782 2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine

2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine

Cat. No.: B10884782
M. Wt: 380.5 g/mol
InChI Key: LMMVZOBRCFQJEF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a piperidinyl group and a phenoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine typically involves multiple steps. One common method starts with the preparation of the piperidinyl intermediate, which is then reacted with a phenoxybenzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures maintained around 60°C .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization from absolute ethanol .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzyl moiety, using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets. The phenoxybenzyl moiety may interact with biological receptors, while the piperidinyl group can modulate the compound’s binding affinity and selectivity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine is unique due to its combination of a morpholine ring, a piperidinyl group, and a phenoxybenzyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

2,6-dimethyl-4-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C24H32N2O2/c1-19-16-26(17-20(2)27-19)22-11-13-25(14-12-22)18-21-7-6-10-24(15-21)28-23-8-4-3-5-9-23/h3-10,15,19-20,22H,11-14,16-18H2,1-2H3

InChI Key

LMMVZOBRCFQJEF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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